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Compound of Interest

Compound Name:
1-(4-Chloro-3-

hydroxyphenyl)ethanone

CAS No.: 61124-56-9

Cat. No.: B1601679

Get Quote

1-(4-Chloro-3-hydroxyphenyl)ethanone
CAS Number: 61124-56-9[1][2][3]
Abstract
This technical guide provides a comprehensive analysis of 1-(4-Chloro-3-
hydroxyphenyl)ethanone (also known as 4'-Chloro-3'-hydroxyacetophenone), a critical

regioisomer used as a scaffold in the synthesis of kinase inhibitors and HDAC modulators.

Unlike its more common isomers, this compound presents specific synthetic challenges due to

the directing effects of the hydroxyl and acetyl groups on the benzene ring. This document

details the physicochemical profile, validated synthetic protocols emphasizing regioselectivity,

analytical characterization, and downstream applications in pharmaceutical development.

Physicochemical Profile
The compound is a di-substituted acetophenone derivative characterized by a chlorine atom at

the para position and a hydroxyl group at the meta position relative to the acetyl moiety.
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Property Data

CAS Number 61124-56-9

IUPAC Name 1-(4-Chloro-3-hydroxyphenyl)ethanone

Synonyms
4'-Chloro-3'-hydroxyacetophenone; 5-Acetyl-2-

chlorophenol

Molecular Formula C₈H₇ClO₂

Molecular Weight 170.59 g/mol

Melting Point 101–103 °C [1]

Appearance White to off-white crystalline solid

Solubility
Soluble in MeOH, DMSO, DCM, Ethyl Acetate;

Sparingly soluble in water

pKa (Predicted) ~7.5 (Phenolic OH)

Synthetic Pathways & Regioselectivity
Synthesizing CAS 61124-56-9 requires overcoming the natural directing effects of the starting

materials. Direct chlorination of 3-hydroxyacetophenone typically yields the 2-chloro isomer

(CAS 2892-29-7) due to the strong ortho-directing power of the hydroxyl group and the steric

accessibility of the C2 position.

To achieve the 4-chloro substitution pattern, a steric blocking strategy or a specific

photochemical route is required.

Protocol A: Ketal-Directed Regioselective Chlorination
This method utilizes a protecting group strategy to sterically hinder the ortho positions (C2 and

C6), forcing the electrophilic chlorine to the para position (C4).

Mechanism:

Protection: Conversion of the acetyl group to a bulky ethylene ketal.
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Chlorination: The bulky ketal shields C2, while the hydroxyl group activates C4 and C6. C4 is

favored due to less steric hindrance from the ketal compared to C2.

Deprotection: Acid hydrolysis restores the ketone.

Step-by-Step Methodology:

Ketalization:

Reagents: 3-Hydroxyacetophenone (1.0 eq), Ethylene glycol (5.0 eq), p-Toluenesulfonic

acid (pTSA, cat.), Toluene.

Procedure: Reflux in a Dean-Stark apparatus to remove water. Monitor by TLC until

starting material disappears.

Note: This step can be sluggish; ensure anhydrous conditions.

Chlorination:

Reagents: Ketal intermediate (1.0 eq), N-Chlorosuccinimide (NCS) or t-Butyl hypochlorite

(1.05 eq), DCM or Chloroform.

Procedure: Dissolve ketal in solvent at 0°C. Add chlorinating agent dropwise. Stir at room

temperature for 2-4 hours.

Causality: Low temperature prevents over-chlorination. NCS is preferred for controlled

release of Cl⁺.

Hydrolysis (Deprotection):

Reagents: 2N HCl, THF/Water mixture.

Procedure: Stir the chlorinated ketal in acidic solution at ambient temperature for 1 hour.

Workup: Extract with Ethyl Acetate, wash with brine, dry over Na₂SO₄, and concentrate.

Purification: Recrystallize from Toluene or Hexane/EtOAc to yield the target (m.p. 101-

103°C).
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Protocol B: Photochemical Hydroxylation (Alternative)
A more modern, "green" approach involves the direct hydroxylation of 4'-chloroacetophenone,

though yields are typically lower (~42%).

Reagents: 4'-Chloroacetophenone, Water, Cobalt oxime catalyst, Photosensitizer (1-methyl-

3-cyanoquinoline).[1]

Conditions: High-pressure mercury lamp irradiation, Argon atmosphere, Acetonitrile solvent

[2].[1]

Utility: Useful for small-scale library generation where starting material availability (4'-

chloroacetophenone) outweighs yield concerns.

Visualization of Synthesis Logic
The following diagram illustrates the critical divergence between direct chlorination (failure

mode) and the ketal protection strategy (success mode).

3-Hydroxyacetophenone

Direct Chlorination
(t-BuOCl / NCS)Path A

Ketalization
(Ethylene glycol, pTSA)

Path B (Preferred)

2-Chloro-3-hydroxyacetophenone
(Major Product, Unwanted)

Ketal Intermediate
(Bulky Group at C1)

Chlorination
(Steric Hinderance at C2) 4-Chloro Ketal Intermediate Acid Hydrolysis 1-(4-Chloro-3-hydroxyphenyl)ethanone

(CAS 61124-56-9)

Click to download full resolution via product page

Figure 1: Synthetic workflow contrasting the direct chlorination route (yielding the 2-chloro

isomer) with the ketal-protection strategy required to obtain the target 4-chloro isomer.

Analytical Characterization
To validate the identity of CAS 61124-56-9 and distinguish it from its isomers, rely on the

following spectral signatures.

¹H NMR Spectroscopy (DMSO-d₆ or CDCl₃)
The substitution pattern is confirmed by the aromatic region integration and coupling constants.
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δ 2.55 ppm (s, 3H): Acetyl methyl group (–COCH₃).

δ 10.5 ppm (s, 1H): Phenolic hydroxyl (–OH), D₂O exchangeable.

Aromatic Region (3 Protons):

Look for an ABC system or specific coupling patterns characteristic of 1,3,4-substitution.

H2 (Position 2): Appears as a doublet (d) or singlet (s) with fine meta-coupling (~2 Hz) at

~7.5 ppm.

H5 (Position 5): Appears as a doublet (d) with ortho-coupling (~8 Hz) at ~7.4 ppm.

H6 (Position 6): Appears as a doublet of doublets (dd) due to ortho (H5) and meta (H2)

coupling.

Differentiation from Isomers:
2-Chloro isomer: The H-bonding between the OH and the Carbonyl (if adjacent) or the Cl

and Carbonyl shifts the IR and NMR signals significantly.

4-Chloro isomer (Target): The OH is meta to the acetyl, preventing intramolecular H-bonding

with the carbonyl, resulting in a distinct OH stretch in IR.

Applications in Drug Development
This compound serves as a versatile "Left-Hand Side" (LHS) or "Right-Hand Side" (RHS)

building block in medicinal chemistry.

A. Kinase Inhibitor Scaffolds
The 3-hydroxy-4-chlorophenyl moiety mimics the hinge-binding motifs of ATP.

Phorbazole Analogues: Used in the synthesis of deschloro-phorbazole derivatives targeting

multi-kinase pathways in AML (Acute Myeloid Leukemia) [3].

Reaction: The phenolic –OH allows for ether linkages (Williamson ether synthesis) to

connect to heterocycles, while the acetyl group can be brominated (alpha-bromination) to

form thiazoles or imidazoles.
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B. Bioisosterism & Linker Chemistry
Chlorine Substitution: The C4-Chlorine atom provides metabolic stability (blocking metabolic

oxidation at the para-position) and increases lipophilicity compared to the unsubstituted

phenol.

Acetyl Handle: The ketone can be reduced to a chiral alcohol, converted to an amine

(reductive amination), or condensed to form heterocycles.

Safety & Handling (GHS Standards)
Signal Word:WARNING

Hazard Class H-Code Statement

Acute Toxicity (Oral) H302 Harmful if swallowed.

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

STOT-SE H335
May cause respiratory

irritation.

Handling Protocols:

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent

oxidation of the phenolic ring over long periods.

Disposal: Dispose of as halogenated organic waste.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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